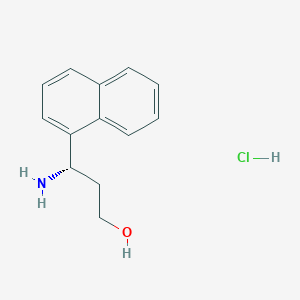
(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity .Applications De Recherche Scientifique
Fluorescence Derivatization for Biological Assays 3-(Naphthalen-1-ylamino)propanoic acid, a compound related to the query chemical, has been utilized for the fluorescence derivatization of amino acids. This application is significant in biological assays due to the strong fluorescence exhibited by the amino acid derivatives, which are beneficial for visualizing biological molecules under physiological conditions (Frade et al., 2007).
Catalysis in Organic Synthesis Naphthalene derivatives have been shown to catalyze lithiation in organic synthesis, offering a Barbier-type process for the formation of complex organic molecules. This research highlights the potential of naphthalene-based compounds in facilitating complex chemical reactions, making them valuable in synthetic organic chemistry (Gómez et al., 1993).
Organocatalysis A derivative of a new chiral organocatalyst based on naphthalene has been developed for asymmetric Michael addition reactions. This application underscores the role of naphthalene derivatives in organocatalysis, particularly in enantioselective synthesis, which is crucial for the production of chiral drugs and other bioactive molecules (Yan-fang, 2008).
Organotin(IV) Complex Synthesis Research into the synthesis of organotin(IV) complexes derived from naphthalene-based ligands has revealed their potential applications in materials science. These complexes exhibit unique structural and spectroscopic properties, suggesting their utility in catalysis, polymer stabilization, and as precursors for advanced materials (González-Hernández et al., 2021).
Chemosensing Naphthalene-quinoline conjugates have been developed as ratiometric chemosensors for detecting metal ions like Al3+. These sensors change their fluorescence properties upon binding to specific ions, indicating their application in environmental monitoring and bioanalytical assays to detect metal ion pollutants or to study metal ion dynamics in biological systems (Roy et al., 2016).
Environmental Studies Polychlorinated naphthalenes, similar in structure to the compound , have been studied for their environmental persistence and toxicity. Understanding the behavior of such compounds is essential for assessing their impact on ecosystems and human health, and for developing strategies to mitigate pollution (Falandysz, 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-3-amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13,15H,8-9,14H2;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGGWSBNVFROO-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

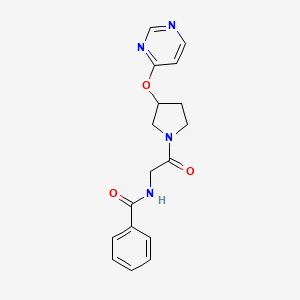
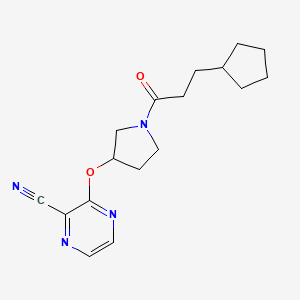

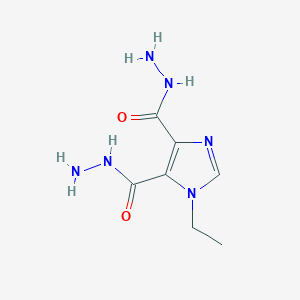
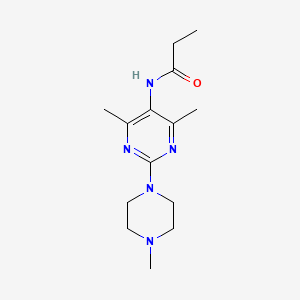
![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)
![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)
![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)
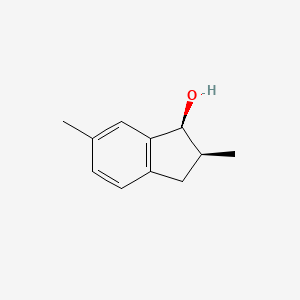
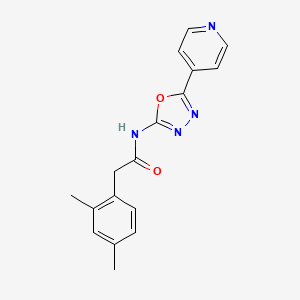
![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)
![1,2-Bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)
![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)